molecular formula C21H19N7O B2427432 2-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 2380187-55-1

2-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2427432
CAS No.: 2380187-55-1
M. Wt: 385.431
InChI Key: IOFMLWVAMHIEBV-UHFFFAOYSA-N
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Description

2-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a combination of pyridine, pyridazine, piperazine, and pyrimidine rings, making it a versatile molecule for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step procedures that include nucleophilic substitution reactions. The final step often involves cyclization to form the pyrido[1,2-a]pyrimidin-4-one core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-efficiency catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

2-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the heterocyclic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 2-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting antiproliferative activity . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one apart is its unique combination of multiple heterocyclic rings, which provides a versatile platform for chemical modifications and a wide range of biological activities. This structural complexity allows for diverse applications in scientific research and potential therapeutic uses.

Properties

IUPAC Name

2-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N7O/c29-21-14-20(23-18-5-1-2-9-28(18)21)27-12-10-26(11-13-27)19-7-6-17(24-25-19)16-4-3-8-22-15-16/h1-9,14-15H,10-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFMLWVAMHIEBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CN=CC=C3)C4=CC(=O)N5C=CC=CC5=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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